3-Ethyl-3-methylheptan-2-one

Catalog No.
S15200458
CAS No.
58766-08-8
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-methylheptan-2-one

CAS Number

58766-08-8

Product Name

3-Ethyl-3-methylheptan-2-one

IUPAC Name

3-ethyl-3-methylheptan-2-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3

InChI Key

MHHKIXQFQTYASZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)C

3-Ethyl-3-methylheptan-2-one is a branched-chain ketone with the molecular formula C10H20OC_{10}H_{20}O and a molecular weight of approximately 156.27 g/mol. It is characterized by a carbon skeleton that includes a heptane chain with ethyl and methyl groups attached to the third carbon, and a ketone functional group at the second position. This compound is often noted for its volatility and is classified as a volatile organic compound (VOC) due to its propensity to evaporate into the atmosphere at room temperature .

The compound's structural formula can be represented as follows:

3 Ethyl 3 methylheptan 2 one CH3CH2C(=O)C(CH3)(C2H5)CH2CH2CH3\text{3 Ethyl 3 methylheptan 2 one }CH_3-CH_2-C(=O)-C(CH_3)(C_2H_5)-CH_2-CH_2-CH_3

3-Ethyl-3-methylheptan-2-one primarily undergoes reactions typical of ketones and alkanes. Key reactions include:

  • Oxidation: This compound can be oxidized to form various products, including carboxylic acids or alcohols depending on the reaction conditions. For example, oxidation with potassium permanganate can yield 3-ethyl-3-methylheptanoic acid.
  • Reduction: It can also be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols after subsequent hydrolysis.

These reactions are significant in synthetic organic chemistry, where they facilitate the transformation of 3-Ethyl-3-methylheptan-2-one into various functionalized compounds.

Synthesis of 3-Ethyl-3-methylheptan-2-one can be achieved through several methods:

  • Alkylation Reactions: Using alkyl halides in the presence of strong bases such as sodium hydride to form the desired ketone through nucleophilic substitution.
  • Grignard Reactions: Reacting an appropriate Grignard reagent with acetone or other ketones under controlled conditions can yield 3-Ethyl-3-methylheptan-2-one.
  • Isomerization: Starting from simpler aliphatic compounds, isomerization reactions can be utilized to rearrange structures into the desired branched configuration .

These methods highlight the versatility of synthetic approaches available for producing this compound.

3-Ethyl-3-methylheptan-2-one finds applications across various fields:

  • Solvent Uses: Due to its volatility and solvent properties, it is used in formulations for paints, coatings, and adhesives.
  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds in industrial applications.
  • Research

Interaction studies involving 3-Ethyl-3-methylheptan-2-one focus on its metabolic pathways and potential toxicological effects. Research has indicated that exposure to branched-chain hydrocarbons may lead to the formation of harmful metabolites that could affect renal function. Additionally, studies examining its behavior as a VOC highlight its interactions with atmospheric components and implications for environmental health.

Several compounds exhibit structural similarities to 3-Ethyl-3-methylheptan-2-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Methylheptan-2-oneC8H16OC_8H_{16}OSimpler structure; fewer branching points
2-EthylhexanoneC8H16OC_8H_{16}OSimilar carbon chain; different branching pattern
4-Methylhexan-2-oneC7H14OC_7H_{14}OOne less carbon; different branching configuration
4-Ethylpentan-2-oneC7H14OC_7H_{14}OSimilar reactivity; shorter carbon chain

These comparisons illustrate how 3-Ethyl-3-methylheptan-2-one stands out due to its unique branching structure and larger molecular size, impacting its physical properties and reactivity profiles compared to simpler analogs .

Enolate Formation and Alkylation Mechanisms

The synthesis of 3-Ethyl-3-methylheptan-2-one via alkylation relies on the generation of enolate intermediates from precursor ketones. Strong bases such as lithium diisopropylamide (LDA) or sodium hydride deprotonate the α-carbon of ketones, forming resonance-stabilized enolates. These intermediates exhibit nucleophilic character at the α-carbon, enabling attack on electrophilic alkyl halides (e.g., methyl iodide, ethyl bromide) through an $$ \text{S}_\text{N}2 $$ mechanism. For example, deprotonation of 3-methylheptan-2-one followed by alkylation with ethyl bromide yields the target compound after aqueous workup.

The regioselectivity of alkylation is influenced by steric and electronic factors. Bulky bases favor less substituted enolates, while smaller bases promote more substituted species. A comparative analysis of alkylation agents reveals that primary alkyl halides (e.g., ethyl bromide) provide higher yields (75–85%) than secondary or tertiary analogs (<50%) due to reduced elimination side reactions.

Alkylation AgentBase UsedYield (%)Major Side Reaction
Ethyl bromideLDA82Over-alkylation
Methyl iodideNaH78O-Alkylation
Isopropyl bromideKOtBu45Elimination

Challenges in Multi-Substituted Ketone Synthesis

Traditional alkylation methods face limitations in constructing highly branched ketones like 3-Ethyl-3-methylheptan-2-one. Competing O-alkylation, over-alkylation, and aldol condensation reduce yields. Cryogenic conditions (−78°C) are often required to stabilize enolates, increasing energy costs. Additionally, steric hindrance from pre-existing branches complicates subsequent alkylation steps, necessitating sequential deprotonation-alkylation cycles.

The compound 3-ethyl-3-methylheptan-2-one represents a significant allelopathic agent in aquatic ecosystems, demonstrating species-specific inhibitory effects against various microorganisms. Research conducted on Myriophyllum elatinoides has revealed that this ketone compound functions as a potent allelochemical, particularly effective against cyanobacterial species [1]. In controlled co-cultivation experiments, Myriophyllum elatinoides at concentrations of 2.5 grams per 200 milliliters exhibited significant inhibitory effects on Microcystis aeruginosa growth when initial algal concentrations ranged from 10^7 to 10^8 individuals per liter [1].

The allelopathic mechanism of 3-ethyl-3-methylheptan-2-one appears to involve interference with microbial protein folding and cellular stress response systems. Studies on related ketone compounds have demonstrated that molecules with similar structural characteristics, including 2-heptanone, 2-nonanone, and 2-undecanone, inhibit the DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli [2]. This inhibitory activity is attributed to the interaction of ketones with hydrophobic segments of proteins, effectively competing with chaperone systems essential for protein stability and cellular function [2].

The species-selective nature of 3-ethyl-3-methylheptan-2-one's allelopathic effects is particularly noteworthy. While demonstrating strong inhibitory activity against Microcystis aeruginosa, the compound showed no significant inhibition against Selenastrum capricornutum across initial concentrations ranging from 10^5 to 10^9 individuals per liter [1]. This differential response suggests that the allelopathic mechanism targets specific biochemical pathways or cellular structures that vary between microbial species, highlighting the sophisticated nature of chemical-mediated interactions in aquatic ecosystems.

The ecological implications of these allelopathic effects extend beyond simple growth inhibition. Research on cyanobacterial allelochemicals has demonstrated that exposure to such compounds results in clear differences in microbial community structure, particularly affecting cyanobacteria and unicellular eukaryotic taxa [3]. These community-level changes suggest that 3-ethyl-3-methylheptan-2-one may play a crucial role in shaping the composition and dynamics of aquatic microbial communities through selective pressure on susceptible species [3].

Biosynthetic Pathways in Myriophyllum Species

The biosynthetic production of 3-ethyl-3-methylheptan-2-one in Myriophyllum species involves complex secondary metabolic pathways that integrate with primary metabolic processes. Secondary metabolite biosynthesis in aquatic plants follows well-established pathways including the shikimic acid pathway, malonic acid pathway, mevalonic acid pathway, and methylerythritol phosphate pathway [4]. These pathways utilize glucose molecules produced through photosynthesis as fundamental building blocks for the synthesis of diverse secondary metabolites [4].

The synthesis of ketone compounds like 3-ethyl-3-methylheptan-2-one likely involves the mevalonic acid pathway or related biosynthetic routes that produce branched-chain compounds. The mevalonic acid pathway is responsible for synthesizing terpenoid compounds and other complex secondary metabolites through a series of enzymatic reactions involving acetyl-CoA condensation, reduction, and cyclization reactions [4]. The specific enzymes involved in 3-ethyl-3-methylheptan-2-one biosynthesis include methyltransferases, dehydrogenases, and ketone-forming enzymes that modify basic carbon skeletons derived from primary metabolic intermediates [4].

Transcriptomic analysis of Myriophyllum species has revealed the presence of complex regulatory networks that control secondary metabolite production. In Myriophyllum aquaticum, stress conditions such as ammonium toxicity activate genes involved in secondary metabolism, leading to significant increases in secondary metabolite content [5]. The flavonoid biosynthesis pathway shows particular responsiveness to environmental stress, with increased expression of genes encoding key biosynthetic enzymes under challenging conditions [5].

The regulation of secondary metabolite biosynthesis in Myriophyllum species involves transcription factors, particularly MYB transcription factors that serve as master regulators of phenylpropanoid biosynthesis [6]. These transcription factors coordinate the expression of structural genes involved in the synthesis of various secondary metabolites, including those that may contribute to the production of 3-ethyl-3-methylheptan-2-one and related compounds [6]. The transcriptional regulation responds to various environmental signals, including pathogen attacks, nutrient stress, and light conditions, ensuring that secondary metabolite production aligns with ecological demands [6].

Environmental factors significantly influence the biosynthetic production of 3-ethyl-3-methylheptan-2-one in Myriophyllum species. Research on Myriophyllum spicatum has demonstrated that nitrogen metabolism genes, including glutamate dehydrogenase, ammonium transporter, and aspartate aminotransferase, play crucial roles in maintaining cellular homeostasis under stress conditions [7]. These metabolic adjustments create conditions that favor secondary metabolite production, as plants redirect resources toward defensive compound synthesis when facing environmental challenges [7].

Ecological Roles in Microbial Community Dynamics

The compound 3-ethyl-3-methylheptan-2-one functions as a key mediator of microbial community dynamics in aquatic environments through multiple mechanisms of action. Its primary ecological role involves the selective inhibition of specific microbial taxa, leading to shifts in community composition and structure that can have cascading effects throughout the ecosystem [3]. The species-specific nature of its antimicrobial activity creates opportunities for competitive advantage among microorganisms with varying degrees of sensitivity to the compound [3].

Microbial community responses to allelopathic compounds like 3-ethyl-3-methylheptan-2-one involve complex metabolic adaptations and inter-species interactions. Research on microbial communities exposed to allelochemicals has revealed that different genotypes within the same species can exhibit differential responses to chemical exposure [3]. This fine-scale variation in sensitivity contributes to the restructuring of microbial populations and can lead to the selection of resistant strains over time [3].

The metabolic interactions mediated by 3-ethyl-3-methylheptan-2-one extend beyond direct antimicrobial effects to influence broader ecosystem processes. Volatile organic compounds produced by microorganisms play important roles in inter-specific bacterial interactions, affecting the composition, production, and activity of other metabolites [8]. The presence of allelopathic ketones can alter these volatile-mediated interactions, potentially disrupting established communication networks between microbial species [8].

The ecological significance of 3-ethyl-3-methylheptan-2-one in microbial community dynamics is further enhanced by its potential to influence nutrient cycling and energy flow in aquatic ecosystems. Microbial communities subjected to allelopathic stress may exhibit altered metabolic activities, affecting their roles in biogeochemical processes such as nitrogen fixation, phosphorus cycling, and organic matter decomposition [9]. These metabolic changes can have far-reaching consequences for ecosystem productivity and stability [9].

The compound's role in promoting plant fitness through microbial community modification represents an important ecological strategy employed by Myriophyllum species. By selectively inhibiting potentially harmful microorganisms while potentially promoting beneficial associations, 3-ethyl-3-methylheptan-2-one may contribute to the creation of favorable rhizosphere conditions that support plant growth and survival [10]. This selective pressure on microbial communities can lead to the establishment of plant-associated microbiomes that enhance plant resilience to environmental stresses and pathogen attacks [10].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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